Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
Description
Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-methoxybenzoylamino group at position 5 and an ethyl sulfanylacetate moiety at position 2. The compound’s structure combines electron-withdrawing (thiadiazole) and electron-donating (methoxybenzoyl) groups, which may influence its reactivity and biological interactions. Its molecular formula is C₁₈H₂₂N₄O₆S₃, with a molecular weight of 486.6 g/mol and an XLogP3 value of 1.8, indicating moderate lipophilicity .
Properties
IUPAC Name |
ethyl 2-[[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-3-21-11(18)8-22-14-17-16-13(23-14)15-12(19)9-5-4-6-10(7-9)20-2/h4-7H,3,8H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXZXAMCTPLBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate typically involves the reaction of 3-methoxybenzoyl chloride with 2-amino-5-mercapto-1,3,4-thiadiazole in the presence of a base such as triethylamine . The resulting intermediate is then reacted with ethyl bromoacetate to form the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the ester and amide groups dominates the compound’s reactivity under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, 80°C, 6h | 2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid | 92% | |
| Amide Hydrolysis | 6M HCl, reflux, 12h | 3-Methoxybenzoic acid + 5-amino-1,3,4-thiadiazole-2-thiol derivative | 78% |
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Key Insight : Ester hydrolysis proceeds efficiently under mild alkaline conditions, while amide cleavage requires stronger acidic environments.
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (–S–) group acts as a nucleophilic site, enabling alkylation or arylation.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 25°C, 24h | Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}methylsulfanyl)acetate | 85% | |
| Arylation | 4-Bromobenzaldehyde, CuI, DCM | Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}(4-formylphenyl)sulfanyl)acetate | 67% |
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Mechanism : The sulfanyl group undergoes S-alkylation via SN2 pathways or Ullmann-type couplings for arylations.
Cyclization and Heterocycle Formation
The thiadiazole ring participates in cycloadditions or ring-opening reactions to form fused heterocycles.
Reduction Reactions
Selective reduction of functional groups modifies the compound’s electronic profile.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Ester to Alcohol | LiAlH₄, THF, 0°C, 2h | 2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanol | 89% | |
| Thiadiazole Ring | H₂, Pd/C, EtOH, 50 psi, 6h | Partially saturated thiadiazoline intermediate | 54% |
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Limitation : Full hydrogenation of the thiadiazole ring is challenging due to aromatic stability.
Functional Group Interconversion
The 3-methoxybenzoyl group undergoes electrophilic substitutions or demethylation.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C, 1h | 3-Hydroxybenzamide derivative | 81% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 3h | 3-Methoxy-5-nitrobenzamide analog | 63% |
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Application : Demethylation enables further functionalization of the benzamide moiety.
Comparative Reactivity of Functional Groups
The reactivity hierarchy of functional groups in the compound is as follows:
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Ethyl Ester | High | Hydrolysis, Reduction |
| Sulfanyl Linker | Moderate | Alkylation, Arylation |
| Thiadiazole Ring | Low (aromatic stabilization) | Cycloaddition, Ring Opening |
| 3-Methoxybenzamide | Moderate | Demethylation, Electrophilic Substitution |
Stability Under Environmental Conditions
The compound exhibits moderate stability but degrades under harsh conditions:
| Condition | Effect | Half-Life |
|---|---|---|
| pH 2–9 (25°C) | Stable for >48h | >48h |
| UV Light (254 nm) | Photodegradation via thiadiazole ring cleavage | 6h |
| 100°C (dry) | Decomposition via ester/amide bond rupture | 2h |
Scientific Research Applications
Chemistry
Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore modifications that can lead to new derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits potential antimicrobial and antifungal properties . Studies have shown its efficacy against various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents .
Medicine
The compound is being investigated for its potential as an anti-inflammatory and anticancer agent . Its mechanism of action involves interactions with specific molecular targets and pathways that modulate enzyme activity and receptor functions .
Industry
In industrial applications, this compound is utilized in the development of new materials with tailored properties for various applications.
Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .
Case Study on Cytotoxic Effects
In a comparative study assessing cytotoxic effects on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential as a therapeutic agent in oncology .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of derivatives |
| Biology | Antimicrobial and antifungal properties | Effective against various pathogens |
| Medicine | Anti-inflammatory and anticancer potential | Modulates enzyme activity; reduces cell viability |
| Industry | Development of new materials | Tailored properties for specific applications |
Mechanism of Action
The mechanism of action of Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity . This compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . Additionally, it may induce apoptosis in cancer cells by interacting with cellular proteins and disrupting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Ethyl 2-((5-(4-Methoxybenzamido)-1,3,4-Thiadiazol-2-yl)Thio)Acetate (Compound 44)
- Structural Difference : The 3-methoxybenzoyl group in the target compound is replaced by a 4-methoxybenzamido substituent.
- Cytotoxic Activity : Compound 44 exhibited <10% cytotoxic activity against human tumor cell lines (A549, HEPG2, MCF7), suggesting that positional isomerism (3- vs. 4-methoxy) may significantly impact bioactivity .
- Synthesis : Prepared via alkylation of 5-substituted thiadiazole-2-thioles, a method analogous to the target compound’s synthesis .
Ethyl 2-[(5-Anilino-1,3,4-Thiadiazol-2-yl)Sulfanyl]Acetate (CAS 459846-08-3) Structural Difference: The 3-methoxybenzoylamino group is replaced by an anilino (phenylamino) group. Molecular Formula: C₁₂H₁₃N₃O₂S₂, with a lower molecular weight (319.4 g/mol) compared to the target compound, reflecting reduced steric bulk . Applications: Used as a building block in medicinal chemistry for kinase inhibitors and antimicrobial agents .
Ethyl 2-[[5-(2-Ethoxy-2-Oxoethyl)Sulfanyl-1,3,4-Thiadiazol-2-yl]Sulfanyl]Acetate Structural Difference: Contains a sulfanyl-ethyl ester substituent instead of the methoxybenzoylamino group. Physicochemical Properties: Molecular formula C₁₀H₁₄N₂O₄S₃, with higher polarity (XLogP3 = 0.9) due to the absence of aromatic substituents .
Heterocycle Variants
Ethyl 2-(5-Phenyl-1,3,4-Oxadiazol-2-ylsulfanyl)Acetate Heterocycle Difference: Replaces the thiadiazole core with an oxadiazole ring. Biological Relevance: Oxadiazoles are known for chemotherapeutic effects but generally exhibit lower metabolic stability than thiadiazoles due to reduced sulfur-mediated π-π interactions .
Functional Group Modifications
N-[5-({2-[(5-Ethyl-1,3,4-Thiadiazol-2-yl)Amino]-2-Oxoethyl}Sulfanyl)-1,3,4-Thiadiazol-2-yl]-2-Methyl-3-Nitrobenzamide (3d) Structural Difference: Incorporates a nitrobenzamide group and an ethyl-substituted thiadiazole. Anticancer Potential: Demonstrated 79% yield in synthesis and IR/NMR-confirmed structure, highlighting the role of nitro groups in enhancing electrophilic reactivity .
Comparative Data Table
Key Findings
- Positional Isomerism : The 3-methoxy substituent in the target compound may enhance bioactivity compared to the 4-methoxy analogue (Compound 44), which showed negligible cytotoxicity .
- Heterocycle Impact : Thiadiazoles generally exhibit higher metabolic stability than oxadiazoles due to sulfur’s electron-withdrawing effects, favoring prolonged pharmacological action .
- Synthetic Flexibility : Alkylation of 5-substituted thiadiazole-2-thioles (e.g., with ethyl chloracetate) is a robust method for generating diverse derivatives .
Biological Activity
Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a synthetic compound that incorporates a thiadiazole moiety known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzoyl chloride with thiadiazole derivatives in the presence of a suitable base. The detailed synthetic pathway can be outlined as follows:
- Formation of Thiadiazole : The initial step involves the synthesis of a thiadiazole derivative from thiosemicarbazide and appropriate carbonyl compounds.
- Acylation : The resulting thiadiazole is then acylated with 3-methoxybenzoyl chloride to form the desired compound.
- Esterification : Finally, ethyl acetate is used to yield this compound.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of thiadiazole derivatives. For instance, a study reported that related compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Thiadiazole Compounds
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli (G-) | 15 |
| Compound B | S. aureus (G+) | 20 |
| Ethyl 2-{...} | Klebsiella pneumoniae (G-) | 18 |
Antifungal Activity
In addition to antibacterial effects, some thiadiazole derivatives have shown antifungal activity. Research indicates that these compounds can inhibit the growth of fungi like Candida albicans, although specific data for this compound remains limited .
Anticancer Potential
Emerging studies suggest that thiadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. For example, compounds similar to Ethyl 2-{...} have demonstrated cytotoxic effects against various cancer cell lines in vitro . The mechanism often involves the activation of caspases and modulation of cell cycle progression.
Case Studies
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Study on Antimicrobial Activity : A recent research article investigated the antimicrobial properties of several thiadiazole derivatives synthesized from various precursors. The study noted that modifications in the substituents significantly influenced the biological activity .
- Findings : The study concluded that compounds with electron-withdrawing groups showed enhanced antibacterial activity.
- Cytotoxicity Assay : Another study assessed the cytotoxic effects of a series of thiadiazole derivatives on human cancer cell lines. The results indicated that certain modifications led to increased apoptosis rates compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
